molecular formula C11H22N2O B13362270 (1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol

(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol

Cat. No.: B13362270
M. Wt: 198.31 g/mol
InChI Key: YJDCMWPIWBEHAD-GHMZBOCLSA-N
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Description

(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol is a chiral compound that features a cyclopentane ring substituted with a hydroxyl group and a 4-ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-ethylpiperazine.

    Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group of cyclopentanol is then substituted with the 4-ethylpiperazine moiety through a nucleophilic substitution reaction, often using a suitable leaving group like a tosylate or mesylate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentane ring.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Tosyl chloride (TsCl), mesyl chloride (MsCl)

Major Products Formed

    Oxidation: Cyclopentanone derivative

    Reduction: Saturated cyclopentane derivative

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(4-methylpiperazin-1-yl)cyclopentan-1-ol
  • (1R,2R)-2-(4-phenylpiperazin-1-yl)cyclopentan-1-ol
  • (1R,2R)-2-(4-benzylpiperazin-1-yl)cyclopentan-1-ol

Uniqueness

(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol is unique due to the presence of the 4-ethylpiperazine moiety, which imparts distinct physicochemical properties and potential biological activities compared to its analogs. The chiral nature of the compound also contributes to its specificity in interactions with molecular targets.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

(1R,2R)-2-(4-ethylpiperazin-1-yl)cyclopentan-1-ol

InChI

InChI=1S/C11H22N2O/c1-2-12-6-8-13(9-7-12)10-4-3-5-11(10)14/h10-11,14H,2-9H2,1H3/t10-,11-/m1/s1

InChI Key

YJDCMWPIWBEHAD-GHMZBOCLSA-N

Isomeric SMILES

CCN1CCN(CC1)[C@@H]2CCC[C@H]2O

Canonical SMILES

CCN1CCN(CC1)C2CCCC2O

Origin of Product

United States

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